(2-Bromo-3-methylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-3-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-methylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
(2-Bromo-3-methylphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Bromo-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-methylphenyl)methanesulfonamide
- N-(2-Bromo-3-methylphenyl)methanesulfonamide
Uniqueness
(2-Bromo-3-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interactions with other molecules. This distinct structure allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications .
Properties
Molecular Formula |
C8H10BrNO2S |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
(2-bromo-3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-2-4-7(8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI Key |
XUJXJYSZUAJIJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CS(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.